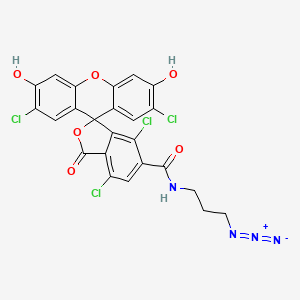
6-TET Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It provides a convenient method for labeling alkyne-modified oligonucleotides through click chemistry . The compound is known for its high fluorescence efficiency and stability, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The process typically involves the use of azide salts such as sodium azide (NaN₃) or potassium azide (KN₃) in a polar aprotic solvent like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO) . The reaction conditions are carefully controlled to ensure the efficient formation of the azide group without unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 6-TET Azide involves large-scale chemical synthesis using automated reactors and precise control of reaction parameters. The process includes the purification of the final product through techniques such as ion-pair reversed-phase high-performance liquid chromatography (HPLC) to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
6-TET Azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces other functional groups on the molecule.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azide group can react with alkynes in a [3+2] cycloaddition reaction, forming triazoles through click chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products
Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: 1,2,3-Triazoles.
Scientific Research Applications
6-TET Azide is extensively used in various scientific research fields, including:
Chemistry: Used in click chemistry for labeling and detecting biomolecules.
Biology: Employed in nucleic acid sequencing and gene expression studies.
Medicine: Utilized in the development of fluorescent probes for imaging and diagnostic applications.
Industry: Applied in the production of fluorescent dyes and contrast agents for various analytical techniques.
Mechanism of Action
The mechanism of action of 6-TET Azide involves its ability to participate in click chemistry reactions. The azide group reacts with alkyne-modified molecules to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for labeling and detecting biomolecules . The fluorescence properties of this compound allow for easy visualization and tracking of labeled molecules in various biological and chemical assays .
Comparison with Similar Compounds
6-TET Azide is compared with other similar compounds such as:
6-FAM Azide: Another fluorescent probe used in nucleic acid sequencing with different spectral properties.
6-HEX Azide: Similar to this compound but with different excitation and emission wavelengths.
6-JOE Azide: Another variant with unique fluorescence characteristics.
Uniqueness
This compound stands out due to its high fluorescence efficiency, stability, and versatility in various applications. Its ability to form stable triazole linkages through click chemistry makes it a valuable tool in scientific research .
Properties
Molecular Formula |
C24H14Cl4N4O6 |
|---|---|
Molecular Weight |
596.2 g/mol |
IUPAC Name |
N-(3-azidopropyl)-2',4,7,7'-tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C24H14Cl4N4O6/c25-12-5-10-17(7-15(12)33)37-18-8-16(34)13(26)6-11(18)24(10)20-19(23(36)38-24)14(27)4-9(21(20)28)22(35)30-2-1-3-31-32-29/h4-8,33-34H,1-3H2,(H,30,35) |
InChI Key |
SYCHFKJSIPYARI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl)Cl)C(=O)NCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


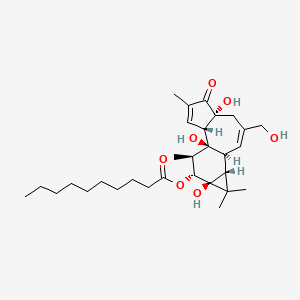
![1-((5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B15086999.png)
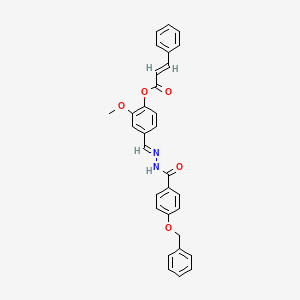
![Ethyl 7-(4-methoxybenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15087012.png)
![ethyl 2-[(2Z)-3-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15087016.png)
![(2Z)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B15087024.png)
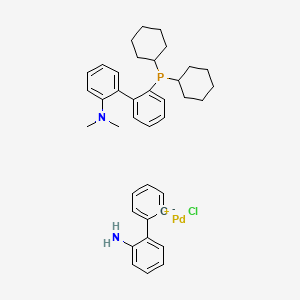
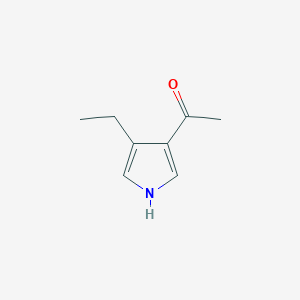
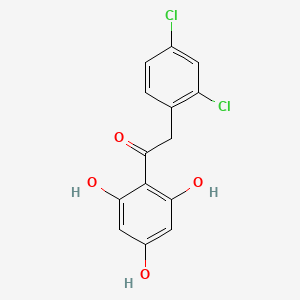
![(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15087045.png)
![2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-isopropylphenyl)acetamide](/img/structure/B15087053.png)
![1-(4-chlorobenzyl)-N-isopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15087058.png)
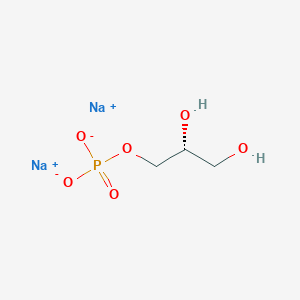
![5-(4-bromophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B15087065.png)
